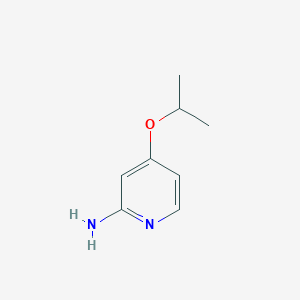
1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “4-Methyl-1-cyclohexanecarboxylic acid” was used in the synthesis of substituted cyclohexyl carbonyl chlorides . Another related compound, “4-methylcyclohexene”, can be synthesized from “4-methylcyclohexanol” through an E1cB mechanism .Molecular Structure Analysis
The molecular structure of related compounds such as “Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-” has been analyzed . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Related compounds like “Methylcyclohexane” undergo various chemical reactions. For instance, it can be converted to toluene in a classic aromatization reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “Methylcyclohexane” have been analyzed. It is a colourless liquid with a faint odor and is used as a solvent . It has a molar mass of 96.170 g/mol, a density of 0.811 g/mL at 20 °C, and a melting point of -120.4°C .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocycles
1,2,3‐Triazole derivatives, including those similar to 1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the synthesis of various heterocyclic ring systems. These syntheses involve reactions with acid hydrazides and commercially available reagents, employing efficient and simple procedures (Mohamed et al., 2020).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule similar to the one , is significant for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition for producing a protected version of this triazole amino acid has been developed, offering complete regiocontrol (Ferrini et al., 2015).
Synthesis of Triazolopyridines
1,2,4-Triazoles and derivatives like triazolopyridines, which have a structural similarity to the queried compound, have been synthesized for use in pharmaceutical and medicinal chemistry. A new method for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives via a pseudo-three-component reaction has been demonstrated (Shokoohian et al., 2019).
Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid
A method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-formic acid, an important intermediate for various drugs, has been reported. This synthesis involves reactions starting with phenyl acetylene, leading to the production of the title compound (Liu et al., 2015).
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Triazoles are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body .
Mode of action
The mode of action would depend on the specific target. Triazoles can act as inhibitors for some enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. The impact on biochemical pathways would depend on the specific biological target and how this compound interacts with it .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the carboxylic acid group might enhance its solubility in water, affecting its absorption and distribution .
Result of action
The results of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular functions or processes if it interacts with a critical enzyme or receptor .
Action environment
Various environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylcyclohexyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h6-8H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSKMHVNTXLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)





